Cas no 75919-74-3 ( )

  structure
  structure
Product Name: 
Numero CAS:75919-74-3
MF:C27H34N6
MW:442.599065303802
CID:982127
PubChem ID:152481
Update Time:2025-04-19

  Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-N-[7-[(7-amino-2-methylquinolin-4-yl)amino]heptyl]-2-methylquinoline-4,7-diamine
    • 4, N(4),N(4')-1,7-heptanediylbis(2-methyl-
    • AC1L48FX
    • AC1Q2J55
    • AG-H-02756
    • N(4)-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine
    • NCIMech_000409
    • NSC273829
    • NSC-273829
    • 4, 7-Quinolinediamine, {N4,N4'-1,7-heptanediylbis[2-methyl-}
    • 4, N4,N4'-1,7-heptanediylbis[2-methyl-
    • 75919-74-3
    • BDBM50515989
    • 4,7-Quinolinediamine, N4,N4'-1,7-heptanediylbis[2-methyl-
    • 4, N(4),N(4')-1,7-heptanediylbis[2-methyl-
    • NSC 273829
    • CHEMBL1980272
    • DTXSID80226842
    • CCG-35558
    • 4, 7-Quinolinediamine, {N(4),N(4')-1,7-heptanediylbis[2-methyl-}
    • N~4~-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine
    • N4-{7-[(7-AMINO-2-METHYLQUINOLIN-4-YL)AMINO]HEPTYL}-2-METHYLQUINOLINE-4,7-DIAMINE
    • 4, 7-Quinolinediamine, N(4),N(4')-1,7-heptanediylbis(2-methyl-
    • N4-[7-[(7-amino-2-methyl-4-quinolyl)amino]heptyl]-2-methyl-quinoline-4,7-diamine
    • HB9CUU5ZAF
    • N,N'-Bis(2-methyl-7-amino-4-quinolinyl)-1,7-heptanediamine
    • N4,N4'-1,7-Heptanediylbis[2-methyl-4,7-quinolinediamine]
    • NCI60_002231
    • PD011637
    •  
    • Inchi: 1S/C27H34N6/c1-18-14-24(22-10-8-20(28)16-26(22)32-18)30-12-6-4-3-5-7-13-31-25-15-19(2)33-27-17-21(29)9-11-23(25)27/h8-11,14-17H,3-7,12-13,28-29H2,1-2H3,(H,30,32)(H,31,33)
    • Chiave InChI: QZWSSKXXZSJIMA-UHFFFAOYSA-N
    • Sorrisi: N(C1C=C(C)N=C2C=C(C=CC=12)N)CCCCCCCNC1C=C(C)N=C2C=C(C=CC=12)N

Proprietà calcolate

  • Massa esatta: 442.28482
  • Massa monoisotopica: 442.28449511g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 10
  • Complessità: 525
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.5
  • Superficie polare topologica: 102Ų

Proprietà sperimentali

  • PSA: 101.88
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd